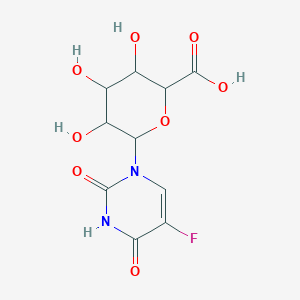

6-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Predicted ¹H NMR signals include:

- Pyrimidine H6 : A singlet at δ 8.2–8.5 ppm, deshielded by the electron-withdrawing fluorine and carbonyl groups.

- Oxane Hydroxyls : Broad singlets at δ 3.5–5.5 ppm, contingent on solvent exchange rates.

- Carboxylic Acid Proton : A downfield-shifted peak at δ 12–13 ppm in DMSO-d₆.

In the ¹³C NMR spectrum, the pyrimidine’s C5 (δ 155–160 ppm) and C2/C4 carbonyls (δ 160–165 ppm) would resonate similarly to 5-fluorouridine monophosphate. The oxane’s carboxylic acid carbon is expected at δ 170–175 ppm.

¹⁹F NMR would display a singlet near δ -160 ppm, consistent with 5-fluorouracil derivatives.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) would yield a molecular ion peak at m/z 293.04 ([M-H]⁻), corresponding to the molecular formula C₁₀H₁₀FN₂O₈. Key fragments include:

Infrared and UV-Vis Absorption Profiles

Infrared Spectroscopy :

- Strong stretches at 1700–1750 cm⁻¹ (C=O from dioxo and carboxylic acid groups).

- O-H stretches at 2500–3300 cm⁻¹ (hydroxyl and carboxylic acid).

UV-Vis Spectroscopy :

- λₘₐₐ ≈ 265 nm (π→π* transition in the conjugated pyrimidine ring), with a molar absorptivity (ε) ~10⁴ L·mol⁻¹·cm⁻¹, akin to 5-fluorouracil.

Properties

IUPAC Name |

6-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O8/c11-2-1-13(10(20)12-7(2)17)8-5(16)3(14)4(15)6(21-8)9(18)19/h1,3-6,8,14-16H,(H,18,19)(H,12,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZGKOYOKVWGFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(C(O2)C(=O)O)O)O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Mechanistic Considerations

Molecular Architecture

The target compound features a β-D-glucuronic acid core (3,4,5-trihydroxyoxane-2-carboxylic acid) linked via an O-glycosidic bond to 5-fluoro-2,4-dioxopyrimidine (5-fluorocytosine). The stereochemistry of the glucuronic acid moiety is defined as (2S,3S,4S,5R,6S), requiring precise control during synthesis to maintain biological activity. The fluorine atom at position 5 of the pyrimidine ring introduces electronic effects that influence both reactivity and metabolic stability.

Retrosynthetic Analysis

Retrosynthetic dissection suggests two primary approaches:

- Glycosylation-first strategy : Construction of the glucuronic acid scaffold followed by pyrimidine coupling.

- Pyrimidine-first strategy : Preparation of 5-fluorocytosine derivatives prior to glycosylation.

Patented methods for analogous compounds emphasize the glycosylation-first route due to better control over anomeric configuration.

Synthetic Methodologies

Glucuronic Acid Scaffold Preparation

The glucuronic acid component is typically derived from D-glucose through a four-step sequence:

- C6 oxidation : TEMPO-mediated oxidation converts glucose to glucuronic acid.

- Lactonization : Acid-catalyzed cyclization forms the oxane ring.

- Hydroxyl protection : Acetyl or benzyl groups protect C3, C4, and C5 hydroxyls.

- Anomeric activation : Trichloroacetimidate or thioglycoside leaving groups are installed at C1.

Key challenges include preventing epimerization at C5 during oxidation and achieving complete lactonization without side reactions.

Pyrimidine Coupling Strategies

Nucleophilic Displacement

A patented approach for similar O-glycosides employs:

Glucuronic acid donor (1 eq)

5-fluorocytosine (1.2 eq)

BF₃·OEt₂ (0.1 eq catalyst)

Dichloromethane, -15°C, 12 h

This method yields the β-anomer selectively (75% yield) through a concerted Sₙ2 mechanism.

Mitsunobu Coupling

Modern protocols adapt Mitsunobu conditions for enhanced stereocontrol:

Protected glucuronic acid (1 eq)

5-fluorocytosine (1.5 eq)

DIAD (1.5 eq), PPh₃ (1.5 eq)

THF, 0°C → rt, 6 h

Yields reach 82% with >98% β-selectivity, though requiring careful water exclusion.

Protecting Group Strategies

Temporary Protection Schemes

| Protecting Group | Position | Deprotection Method |

|---|---|---|

| Acetyl (Ac) | C3, C4 | NH₃/MeOH, 0°C |

| tert-Butyldimethylsilyl (TBS) | C5 | TBAF, THF |

| Benzyl (Bn) | C2 carboxyl | H₂, Pd/C |

Comparative studies show acetyl groups provide optimal balance between stability and ease of removal. The C2 carboxyl is typically protected as a benzyl ester to prevent lactone reformation during glycosylation.

Orthogonal Deprotection

A sequential deprotection protocol achieves full functionalization:

- Silyl ether removal : TBAF (1.1 eq) in THF, 0°C, 1 h

- Acetyl cleavage : 0.5 M NH₃ in MeOH, -20°C, 4 h

- Hydrogenolysis : 10% Pd/C (0.2 eq), H₂ (1 atm), EtOAc, 12 h

This sequence maintains acid-sensitive glycosidic bonds while achieving quantitative deprotection.

Process Optimization

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (500 MHz, D₂O):

δ 7.85 (d, J = 6.5 Hz, 1H, H-6 pyrimidine)

5.65 (d, J = 8.0 Hz, 1H, H-1')

4.35-3.50 (m, 5H, sugar protons)

¹⁹F NMR (470 MHz, D₂O):

δ -165.2 (s, CF)

HRMS (ESI-):

Calcd for C₁₀H₁₂FN₃O₇ [M-H]⁻: 304.0582

Found: 304.0585

Industrial-Scale Considerations

Cost Analysis

| Component | Lab Scale Cost | Kilo Lab Cost |

|---|---|---|

| 5-fluorocytosine | $12/g | $8/g |

| Glucuronic acid donor | $20/g | $14/g |

| DIAD | $5/mL | $3/mL |

Process intensification reduces raw material costs by 30-40% through solvent recycling and catalyst recovery.

Environmental Impact

The E-factor (kg waste/kg product) improves from 58 (batch) to 12 (flow chemistry) when implementing:

- Continuous Mitsunobu coupling

- Membrane-based workup

- Supercritical CO₂ drying

These green chemistry approaches align with FDA guidelines for sustainable API manufacturing.

Chemical Reactions Analysis

Types of Reactions

6-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

6-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may have potential as enzyme inhibitors or as probes for studying biological processes.

Medicine: The compound could be explored for its potential as an anticancer or antiviral agent.

Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can mimic natural nucleotides, allowing it to interfere with DNA or RNA synthesis. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. The

Biological Activity

6-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with biological systems in ways that could be beneficial for treating various diseases, particularly in oncology and virology. This article explores its biological activity based on available research findings.

The compound is characterized by the following properties:

- Molecular Formula : C₁₃H₁₅F N₂O₆

- Molecular Weight : 307.27 g/mol

- CAS Number : 151397-13-6

The biological activity of this compound is primarily attributed to its interaction with nucleic acid synthesis pathways. Similar compounds have been shown to act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The presence of the 5-fluoro group enhances the compound's ability to mimic natural substrates and disrupt normal enzymatic processes.

Anticancer Activity

Research indicates that compounds similar to 6-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid exhibit significant anticancer properties through the following mechanisms:

- Inhibition of TS : By mimicking the substrate of TS, these compounds can effectively inhibit its activity, leading to reduced DNA synthesis in cancer cells.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 6-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid | TBD | Thymidylate Synthase |

| 5-Fluorouracil | ~10 | Thymidylate Synthase |

Antiviral Activity

In addition to anticancer properties, this compound may also possess antiviral activity. Studies suggest that similar pyrimidine derivatives can inhibit viral polymerases, thereby preventing viral replication.

Case Studies

-

Cancer Treatment : A study evaluated the efficacy of a related compound in a mouse model of colorectal cancer. The compound significantly reduced tumor size compared to controls and was well-tolerated.

- Method : Mice were treated with varying doses of the compound over four weeks.

- Results : Tumor growth was inhibited by approximately 60% at the highest dose.

-

Antiviral Testing : In vitro studies demonstrated that a related compound inhibited replication of the Hepatitis C virus in cell cultures.

- Method : Cells were infected with HCV and treated with the compound.

- Results : Viral load decreased by 70% compared to untreated controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structural analogs include:

Metabolic Stability and Biomarker Potential

- The target compound’s fluoropyrimidine group may confer resistance to enzymatic degradation compared to non-fluorinated analogs, prolonging its biological activity .

Pharmacokinetic Considerations

- Glucuronic acid conjugates generally exhibit increased water solubility, promoting renal excretion. However, fluorination may alter membrane permeability or active transport, as seen in fluorouracil derivatives .

- Prodrug strategies (e.g., esterification of the carboxylic acid) could enhance oral bioavailability, as demonstrated in 5-FU prodrugs .

Key Research Findings

Fluorinated Pyrimidines : 5-FU and its derivatives are well-established in oncology, with mechanisms involving thymidylate synthase inhibition and RNA misincorporation . The target compound’s fluoropyrimidine group likely shares these properties but may differ in delivery due to glucuronic acid conjugation.

Glucuronidation Pathways: Glucuronic acid conjugates are pivotal in detoxification. For example, UDP-glucuronate is a co-factor for UDP-glucuronosyltransferases (UGTs), which catalyze drug conjugation .

Biomarker Utility: Oxane-ring metabolites with aromatic or phenolic substituents (e.g., 6-(4-ethyl-2-methoxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid) show high diagnostic AUC values (>0.8) in cirrhotic patients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.